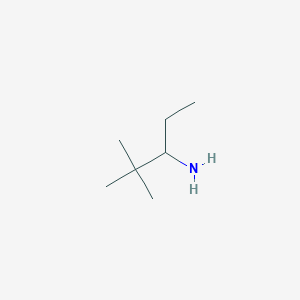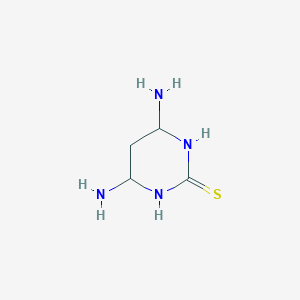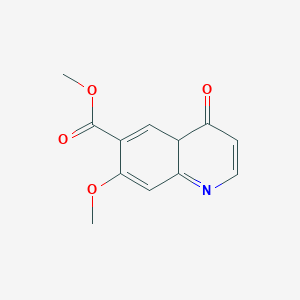
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The starting material, 1-phenethylpiperidine, is synthesized through a series of reactions involving the alkylation of piperidine with phenethyl bromide.
Acrylamide Formation: The piperidine derivative is then reacted with o-tolylacrylamide under specific conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the acrylamide moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acetamide
- N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)propionamide
Uniqueness
N-(1-phenethylpiperidin-4-yl)-N-(o-tolyl)acrylamide, monohydrochloride is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to similar compounds. Its acrylamide moiety, in particular, may contribute to unique interactions with biological targets.
Properties
CAS No. |
2749299-21-4 |
|---|---|
Molecular Formula |
C23H29ClN2O |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-(2-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide;hydrochloride |
InChI |
InChI=1S/C23H28N2O.ClH/c1-3-23(26)25(22-12-8-7-9-19(22)2)21-14-17-24(18-15-21)16-13-20-10-5-4-6-11-20;/h3-12,21H,1,13-18H2,2H3;1H |
InChI Key |
VFWQXRVIUPHEPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)



![11-Benzyl-7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-5-en-8-one](/img/structure/B12354911.png)

![2-imino-7,7-dimethyl-6,8-dihydro-4aH-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B12354915.png)

![(3-fluoro-2-methyl-4-methylsulfonylphenyl)-[7-(6-imino-3H-pyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]methanone](/img/structure/B12354921.png)
![2-Methyl-3,7a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12354926.png)
![Ethyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12354933.png)
![Methyl3-[(propan-2-yl)amino]but-2-enoate](/img/structure/B12354940.png)
![11-Benzyl-2-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]tridec-3-en-8-one](/img/structure/B12354942.png)
